8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Material Properties
Polyamides containing adenine and uracil, synthesized through reactions involving piperazine, demonstrate the potential for creating novel materials with specific molecular weights and solubility properties. These compounds, due to their unique side groups and molecular structures, could offer insights into the development of new materials with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).
Luminescent Materials and Electron Transfer
Piperazine-substituted naphthalimide compounds exhibit interesting luminescent properties and photo-induced electron transfer capabilities. These attributes suggest their utility in developing pH probes and materials for optical applications, potentially including sensors and fluorescent markers (Gan et al., 2003).
Biological Screening and Potential Therapeutic Applications
Benzyl and sulfonyl derivatives of piperazine-containing compounds have shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. Such findings underscore the potential of piperazine derivatives in the development of new therapeutic agents (Khan et al., 2019).
Molecular Design for Specific Biological Targets
The design and synthesis of piperazine and piperidine derivatives as H1-antagonists highlight the strategic manipulation of molecular structures for targeting specific biological receptors. This approach is indicative of the broader potential for designing molecules with high specificity and efficacy for particular biological pathways (Abou-Gharbia et al., 1995).
Chemical Synthesis and Mechanistic Insights
The exploration of new synthetic routes to create piperazine-2,5-diones through Dieckmann cyclization demonstrates the chemical versatility of piperazine derivatives. This synthetic versatility is crucial for advancing organic synthesis, offering new pathways to complex molecules with diverse functionalities (Aboussafy & Clive, 2012).
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-5-8-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)14-17-13-15(2)6-7-16(17)3/h5-7,13H,1,8-12,14H2,2-4H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGQZLGROCFPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC=C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.